Eucarvone

Insecticidal Activity Stored-Product Pest Management Fumigant Bioassay

Eucarvone (CAS 503-93-5; 2,6,6-trimethyl-2,4-cycloheptadien-1-one) is a naturally occurring monocyclic monoterpenoid found in essential oils of various medicinal plants, including Asarum sieboldii and Schizonepeta tenuifolia. As a neutral, slightly water-soluble ketone (logP 2.67) , it serves as a versatile volatile organic compound in botanical pesticide research, phytotoxic mechanism studies, and pharmaceutical formulation development.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 503-93-5
Cat. No. B1221054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEucarvone
CAS503-93-5
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC1=CC=CC(CC1=O)(C)C
InChIInChI=1S/C10H14O/c1-8-5-4-6-10(2,3)7-9(8)11/h4-6H,7H2,1-3H3
InChIKeyQNGQIURXCUHNAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eucarvone (CAS 503-93-5): A High-Purity Monocyclic Monoterpenoid for Insecticidal, Phytotoxic, and Transdermal Research Applications


Eucarvone (CAS 503-93-5; 2,6,6-trimethyl-2,4-cycloheptadien-1-one) is a naturally occurring monocyclic monoterpenoid found in essential oils of various medicinal plants, including Asarum sieboldii and Schizonepeta tenuifolia [1]. As a neutral, slightly water-soluble ketone (logP 2.67) [2], it serves as a versatile volatile organic compound in botanical pesticide research, phytotoxic mechanism studies, and pharmaceutical formulation development. Its planar cycloheptadienone ring structure and distinct minty odor profile distinguish it from bicyclic monoterpenoid analogs, enabling unique interactions in biological systems and synthetic chemistry applications [3].

Why Generic Monoterpenoid Substitution Fails: Eucarvone's Distinct Structure-Activity Profile vs. Carvone and Pulegone


Eucarvone cannot be substituted with generic monoterpenoid ketones such as (R)-(-)-carvone or pulegone due to its fundamentally different cycloheptadienone core structure, which confers a unique combination of species-selective phytotoxicity, differential skin permeation kinetics, and distinct insecticidal potency profiles [1]. While carvone and eucarvone share an identical molecular formula (C10H14O) and a minty odor, their ring architecture—a cyclohexenone in carvone versus a cycloheptadienone in eucarvone—results in a 4-fold difference in human skin permeability and divergent clearance kinetics from excised human skin [2]. Furthermore, eucarvone exhibits a species-selective phytotoxic mechanism involving reactive oxygen species (ROS) overproduction that is not observed with menthone or pulegone in tolerant plant species [1], directly impacting its utility as a tool compound for allelopathy and herbicide discovery research. Substituting eucarvone with structurally similar monoterpenoids would compromise experimental reproducibility and invalidate comparative analyses in pesticide development, transdermal formulation optimization, and phytotoxic mode-of-action studies.

Eucarvone Quantitative Differentiation: Head-to-Head Evidence Against Structural Analogs


Eucarvone Exhibits 3.4-Fold Higher Fumigant Toxicity Than Safrole Against Rice Weevil (Sitophilus oryzae)

In a direct comparative fumigation bioassay against the rice weevil (Sitophilus oryzae), eucarvone demonstrated an LC50 value of 3.32 µg/ml air, compared to 11.27 µg/ml air for safrole—representing a 3.4-fold higher toxicity [1]. Other co-occurring volatile compounds from Asiasarum sieboldii essential oil, including methyleugenol and 3-carene, exhibited LC50 values exceeding 25 µg/ml, indicating substantially lower activity. While the synthetic organophosphate dichlorvos achieved an LC50 of 0.0081 µg/ml, eucarvone offers a naturally-derived alternative with a quantifiable potency advantage over its in-class botanical comparators.

Insecticidal Activity Stored-Product Pest Management Fumigant Bioassay

Eucarvone Demonstrates 1.8-Fold Higher Adult Fumigant Toxicity Than Methyleugenol Against Potato Tuber Moth (Phthorimaea operculella)

In a comparative fumigant toxicity study against the potato tuber moth (Phthorimaea operculella), eucarvone achieved an adult LC50 of 1.01 mg/liter air, which is 1.8-fold more toxic than methyleugenol (1.51 mg/liter air) and 1.76-fold more toxic than 3,5-dimethoxytoluene (1.78 mg/liter air) [1]. Furthermore, compounds with weaker fumigation effects included δ-3-carene, γ-terpinene, and terpinolene, whose LC50 values were not reported due to insufficient activity. Notably, eucarvone at 5 mg/ml also exhibited substantial oviposition deterrent activity, a property shared with methyleugenol but not observed for 3,5-dimethoxytoluene at the tested concentrations [1].

Lepidopteran Pest Control Botanical Fumigant Oviposition Deterrent

Eucarvone Exhibits Species-Selective Phytotoxicity with ROS-Mediated Mechanism Distinct from Menthone and Pulegone

Among volatile compounds screened from 71 medicinal plant species, eucarvone, menthone, and pulegone all exhibited strong inhibitory effects on lettuce (Lactuca sativa) seedling root and shoot growth [1]. However, eucarvone uniquely demonstrated species-selective phytotoxicity: at concentrations ≤158 μM, it induced cell death, reactive oxygen species (ROS) generation, and lipid peroxidation in susceptible finger millet seedlings, but did not trigger these responses in tolerant maize [1]. This species-selective oxidative damage profile was not reported for menthone or pulegone in the same study, suggesting a distinct mechanism of action potentially linked to eucarvone's cycloheptadienone ring structure and its interaction with specific plant membrane targets.

Allelopathy Herbicide Discovery Phytotoxic Mechanism Reactive Oxygen Species

Eucarvone Exhibits 4-Fold Lower Human Skin Permeability Than (R)-(-)-Carvone, Enabling Differentiated Transdermal Formulation Strategies

In a comparative study using excised human skin, (R)-(-)-carvone demonstrated 4-fold higher skin permeability than eucarvone [1]. (R)-(-)-Carvone cleared out of the skin faster, while eucarvone exhibited slower clearance kinetics. Despite this permeability difference, both terpenes reversibly enhanced the permeation of the model drug haloperidol without causing permanent barrier impairment: the permeation profile of haloperidol across enhancer-pretreated skin was 4-fold greater than vehicle alone for both compounds [1]. The amount of haloperidol deposited in the epidermis was substantially lower in eucarvone-pretreated skin compared to (R)-(-)-carvone-pretreated skin, indicating a distinct reservoir effect profile.

Transdermal Drug Delivery Skin Permeation Enhancer Terpene Enhancer Haloperidol Formulation

Eucarvone Ranks Sixth in Acaricidal Potency Among 11 Asarum-Derived Volatiles Against Poultry Red Mite (Dermanyssus gallinae)

In a comparative acaricidal screening of Asarum heterotropoides root-derived volatile compounds against the poultry red mite (Dermanyssus gallinae), eucarvone exhibited a 24h LC50 value within the range of 15.65–27.88 μg/cm², ranking sixth in potency among 11 tested compounds [1]. Methyleugenol (LC50 = 0.57 μg/cm²) and safrole (LC50 = 8.54 μg/cm²) were the most toxic, being 16.7× and 1.1× more potent than the conventional acaricide benzyl benzoate (LC50 = 9.52 μg/cm²), respectively [1]. Eucarvone's activity falls in the moderate range, comparable to estragole, α-terpineol, and verbenone, but substantially lower than methyleugenol (27- to 49-fold difference) and safrole (1.8- to 3.3-fold difference).

Acaricidal Activity Poultry Pest Management Contact Toxicity Dermanyssus gallinae

Eucarvone Serves as a Versatile Diene in Diels-Alder Reactions for Antiparasitic Oxazine Synthesis

Eucarvone's conjugated diene system within its cycloheptadienone framework enables it to function as a diene in Diels-Alder cycloaddition reactions, a reactivity profile not shared by its saturated or non-conjugated monoterpenoid analogs [1]. A series of new oxazines with antiparasitic activity was synthesized using eucarvone-derived terpenes as dienes and nitrosoarenes as dienophiles, yielding compounds with activity against Plasmodium falciparum, Trypanosoma cruzi, and Trypanosoma brucei rhodesiense [1]. This synthetic utility is directly attributable to the 2,4-cycloheptadien-1-one ring system, which is absent in monoterpenoids such as carvone (cyclohexenone), menthone (saturated cyclohexanone), and pulegone (cyclohexenone with exocyclic double bond).

Synthetic Organic Chemistry Diels-Alder Reaction Antiparasitic Drug Discovery Oxazine Synthesis

Eucarvone Optimal Application Scenarios: Evidence-Based Selection for Research and Industrial Use


Botanical Fumigant Development for Stored-Product Coleopteran Pests

Eucarvone's 3.4-fold higher fumigant toxicity against Sitophilus oryzae compared to safrole [1] and its 1.8-fold higher adult toxicity against Phthorimaea operculella compared to methyleugenol [2] establish it as a lead candidate for developing natural fumigants targeting rice weevils and potato tuber moths. Research programs focused on coleopteran storage pests should prioritize eucarvone over safrole or 3,5-dimethoxytoluene to maximize potency while maintaining the safety profile of botanical origin compounds [1]. The compound's moderate acaricidal activity [3] also supports its use in integrated pest management formulations where broad-spectrum but non-persistent fumigant action is desired.

Allelopathy and Herbicide Mode-of-Action Studies in Monocot Crops

Eucarvone's uniquely characterized species-selective phytotoxicity—inducing ROS-mediated cell death in finger millet but not in maize at ≤158 μM [1]—makes it an indispensable tool compound for investigating differential herbicide tolerance mechanisms in monocotyledonous crops. Researchers studying allelopathic interactions or screening for natural herbicide leads with predictable selectivity should employ eucarvone rather than menthone or pulegone, whose species-selective oxidative damage profiles remain uncharacterized [1]. This selectivity data enables targeted experimental design in crop science and weed management research.

Transdermal Formulation Optimization Requiring Controlled Enhancer Clearance Kinetics

The 4-fold lower human skin permeability and slower clearance of eucarvone compared to (R)-(-)-carvone [1] provide formulation scientists with a tunable parameter for optimizing transdermal delivery systems. Eucarvone is the preferred terpene enhancer when slower enhancer elimination, reduced epidermal drug sequestration, and reversible barrier perturbation are desired—for instance, in sustained-release transdermal patches or formulations for drugs with narrow therapeutic windows [1]. Its reversible enhancement mechanism (4-fold haloperidol permeation increase) without permanent barrier damage supports its use in pharmaceutical development of topical and transdermal products [1].

Synthesis of Antiparasitic Oxazine Scaffolds via Diels-Alder Cycloaddition

Eucarvone's conjugated cycloheptadienone diene system enables its use as a Diels-Alder diene partner with nitrosoarenes to construct oxazine derivatives with demonstrated antiparasitic activity against Plasmodium falciparum, Trypanosoma cruzi, and Trypanosoma brucei rhodesiense [1]. Medicinal chemistry programs targeting neglected tropical diseases should source eucarvone for its unique synthetic utility, which is absent in other monoterpenoid ketones (carvone, menthone, pulegone) lacking the requisite conjugated diene structure [1]. This reactivity provides access to novel heterocyclic chemotypes not readily attainable from other natural product building blocks.

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